molecular formula C14H17NO5 B554473 (R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid CAS No. 64205-12-5

(R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

Cat. No. B554473
CAS RN: 64205-12-5
M. Wt: 279.29 g/mol
InChI Key: VVKAGQHUUDRPOI-NEPJUHHUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“®-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid” is a chemical compound with the CAS Number 64205-12-5 . It has a molecular weight of 315.33 and its IUPAC name is (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(4-hydroxyphenyl)propanoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound is a white to yellow crystal or powder . It should be stored in a refrigerator .

Scientific Research Applications

Antioxidant and Bioactive Properties

Natural carboxylic acids, including derivatives like (R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, possess significant biological activity. A review highlighted the structure-related antioxidant, microbiological, and cytotoxic activities of selected carboxylic acids. These compounds exhibit a range of bioactivities due to structural differences, notably in antioxidant capabilities and antimicrobial properties. The presence of hydroxyl groups and the carboxyl group in these molecules contributes to their bioactivity, impacting their potential in intermolecular interactions and chelation of metal ions, which are crucial for their cytotoxic potential (Godlewska-Żyłkiewicz et al., 2020).

Role in Chronic Disease Prevention

Another review delves into the importance of reactive carbonyl species (RCS) in chronic diseases. RCS, generated from the continuous oxidation of biomolecules, can damage cellular components, contributing to aging and various chronic conditions such as inflammation, atherosclerosis, and neurodegenerative diseases. Understanding RCS properties, metabolism, and their relationship with metabolic diseases is essential for developing effective approaches to prevent these diseases. The review discusses therapeutic approaches targeting RCS, emphasizing the potential of certain compounds to sequester these harmful species, suggesting a role for (R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid derivatives in mitigating RCS's effects (Fuloria et al., 2020).

Applications in Drug Synthesis

Levulinic acid (LEV), a biomass-derived key building block, has carbonyl and carboxyl functional groups, making it versatile for drug synthesis. LEV and its derivatives, including compounds structurally related to (R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid, reduce drug synthesis costs and simplify processes. This flexibility and diversity in drug synthesis applications underline the potential of carboxylic acid derivatives in medicinal chemistry, highlighting their role in synthesizing drugs for cancer treatment and other medical fields (Zhang et al., 2021).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

(2R)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c19-14-8-6-12(7-9-14)10-15(16(20)21)18-17(22)23-11-13-4-2-1-3-5-13/h1-9,15,19H,10-11H2,(H,18,22)(H,20,21)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRMUCXATQAAMN-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@H](CC2=CC=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(((benzyloxy)carbonyl)amino)-3-(4-hydroxyphenyl)propanoic acid

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